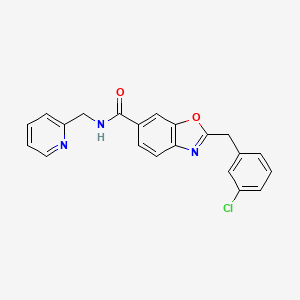![molecular formula C13H13NO3S B6027586 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6027586.png)
3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione, also known as MPTD, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione inhibits the activity of COX-2 by binding to its active site. This binding prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. As a result, the production of inflammatory prostaglandins is reduced, leading to a decrease in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-cancer properties. In animal models, this compound has been shown to reduce inflammation and inhibit the growth of cancer cells. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione is its low toxicity profile, which makes it a promising candidate for further study. However, one limitation is that it has only been studied in animal models, and its efficacy and safety in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione. One direction is to further explore its anti-inflammatory and anti-cancer properties in human clinical trials. Another direction is to investigate its potential applications in other disease areas, such as cardiovascular disease. Additionally, the development of more efficient synthesis methods for this compound could lead to its wider use in medicinal chemistry research.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise for its potential applications in the field of medicinal chemistry. Its anti-inflammatory and anti-cancer properties, low toxicity profile, and potential for further study make it a promising candidate for future research.
Synthesemethoden
The synthesis of 3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione involves the reaction of 2-methoxyaniline with 2,4-thiophenedione in the presence of a catalyst. The resulting product is then treated with ethyl chloroacetate to form the desired compound. This method has been optimized to yield high purity this compound with good yields.
Wissenschaftliche Forschungsanwendungen
3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and anti-cancer properties. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This inhibition has been shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
3-hydroxy-4-[N-(2-methoxyphenyl)-C-methylcarbonimidoyl]-2H-thiophen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-8(12-10(15)7-18-13(12)16)14-9-5-3-4-6-11(9)17-2/h3-6,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWOEWIPNOYALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1OC)C2=C(CSC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B6027506.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6027508.png)
![1-(2-phenylethyl)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6027511.png)
![6-amino-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6027516.png)

![3-[3-(1,3-dimethyl-1H-pyrazol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6027523.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B6027539.png)
![3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine](/img/structure/B6027544.png)

![6-tert-butyl-3-pyrrolidin-3-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6027574.png)
![3-{[(3-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6027576.png)

![N-{1-[(3-chloro-4-methylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6027598.png)
![1-[4-(2-naphthyloxy)butyl]piperazine hydrochloride](/img/structure/B6027600.png)